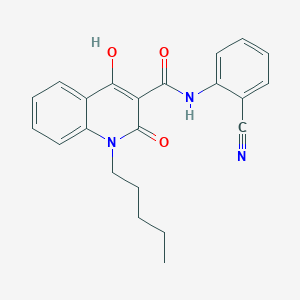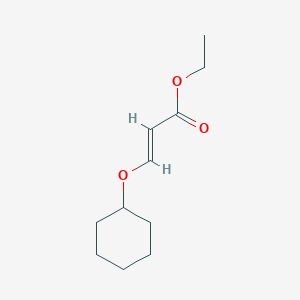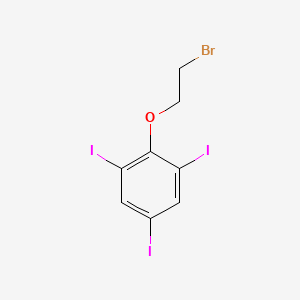
Diethyl 2-methyl-2-(5-nitro-2-pyridinyl)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-methyl-2-(5-nitro-2-pyridinyl)malonate is an organic compound with the molecular formula C13H16N2O6. It is a derivative of malonic acid, featuring a nitro-substituted pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-methyl-2-(5-nitro-2-pyridinyl)malonate typically involves the alkylation of diethyl malonate with a suitable nitro-pyridine derivative. The reaction is usually carried out in the presence of a base such as sodium ethoxide, which facilitates the formation of the enolate ion from diethyl malonate. This enolate ion then undergoes nucleophilic substitution with the nitro-pyridine derivative to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.
Reduction: Reduction of the nitro group can be achieved using reagents such as zinc in acidic conditions or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Zinc, tin, or iron in acidic conditions, or catalytic hydrogenation using palladium on carbon.
Substitution: Sodium ethoxide or other strong bases for enolate formation, followed by alkyl halides for substitution reactions.
Major Products Formed:
Reduction: The major product is the corresponding amine derivative.
Substitution: Depending on the substituent introduced, various alkylated or arylated derivatives can be formed.
Applications De Recherche Scientifique
Diethyl 2-methyl-2-(5-nitro-2-pyridinyl)malonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It may be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of Diethyl 2-methyl-2-(5-nitro-2-pyridinyl)malonate largely depends on its chemical reactivity. The nitro group can undergo reduction to form an amine, which can then interact with various biological targets. The compound’s ability to participate in nucleophilic substitution reactions also allows it to modify other molecules, potentially altering their biological activity .
Comparaison Avec Des Composés Similaires
- Diethyl 2-(2-nitro-1-phenylethyl)malonate
- Diethyl 2-(4-methoxyphenyl)ethylmalonate
- Diethyl (6-methyl-2-pyridylaminomethylene)malonate
Comparison: Diethyl 2-methyl-2-(5-nitro-2-pyridinyl)malonate is unique due to the presence of the nitro-substituted pyridine ring, which imparts distinct chemical reactivity and potential biological activity. Compared to other malonate derivatives, this compound offers a unique combination of structural features that can be exploited in various synthetic and research applications .
Propriétés
Formule moléculaire |
C13H16N2O6 |
|---|---|
Poids moléculaire |
296.28 g/mol |
Nom IUPAC |
diethyl 2-methyl-2-(5-nitropyridin-2-yl)propanedioate |
InChI |
InChI=1S/C13H16N2O6/c1-4-20-11(16)13(3,12(17)21-5-2)10-7-6-9(8-14-10)15(18)19/h6-8H,4-5H2,1-3H3 |
Clé InChI |
GBNRGTYDHJAUFD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)(C1=NC=C(C=C1)[N+](=O)[O-])C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![9-Bromo-5-(4-fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11999467.png)
![Methyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B11999475.png)





![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11999498.png)
